BenchChemオンラインストアへようこそ!

2-(Spiro[2.2]pentan-1-ylidene)ethan-1-ol

Lipophilicity Physicochemical profiling Drug-likeness

2-(Spiro[2.2]pentan-1-ylidene)ethan-1-ol (CAS 138469-27-9) is a C7H10O spirocyclic primary alcohol featuring an exocyclic olefin conjugated to the spiro[2.2]pentane core. This compound belongs to the class of functionalized spiropentanes—rigid, three-dimensional carbocycles that have attracted growing interest as building blocks in medicinal chemistry owing to their well-defined exit vectors and high fraction of sp3-hybridized carbon (Fsp3).

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 138469-27-9
Cat. No. B15417710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Spiro[2.2]pentan-1-ylidene)ethan-1-ol
CAS138469-27-9
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC1CC12CC2=CCO
InChIInChI=1S/C7H10O/c8-4-1-6-5-7(6)2-3-7/h1,8H,2-5H2
InChIKeyADRQJMKQBCVOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Spiro[2.2]pentan-1-ylidene)ethan-1-ol (CAS 138469-27-9): Sourcing a Constrained Spirocyclic Alcohol Building Block


2-(Spiro[2.2]pentan-1-ylidene)ethan-1-ol (CAS 138469-27-9) is a C7H10O spirocyclic primary alcohol featuring an exocyclic olefin conjugated to the spiro[2.2]pentane core [1]. This compound belongs to the class of functionalized spiropentanes—rigid, three-dimensional carbocycles that have attracted growing interest as building blocks in medicinal chemistry owing to their well-defined exit vectors and high fraction of sp3-hybridized carbon (Fsp3) [2]. The spiro[2.2]pentane scaffold itself possesses a total strain energy of approximately 63–65 kcal/mol, with C–C–C bond angles at the spiro centre of ~62.2° and a dihedral angle between the two cyclopropane rings of ~90° [3].

Why 2-(Spiro[2.2]pentan-1-ylidene)ethan-1-ol Cannot Be Replaced by the Saturated Analog or Simpler Cyclopropyl Alcohols


The closest structural analog of 2-(spiro[2.2]pentan-1-ylidene)ethan-1-ol is its saturated counterpart, 2-(spiro[2.2]pentan-1-yl)ethan-1-ol (CAS 118757-50-9), which differs only by reduction of the exocyclic double bond. This single structural change produces quantifiable differences in computed physicochemical descriptors that are meaningful for drug design property optimization. The target compound exhibits a lower predicted octanol–water partition coefficient (LogP) and possesses one fewer rotatable bond than its saturated analog [1][2]. Furthermore, the exocyclic olefin provides a distinct reactive handle—absent in the saturated version—enabling vinylogous chemistry (e.g., hydroboration, epoxidation, cross-metathesis) that cannot be accessed with the fully saturated variant . Simpler cyclopropyl or allylic alcohols lack the conformational rigidity and exit-vector geometry imposed by the spiro[2.2]pentane framework, making direct functional interchange without property drift unlikely.

Quantitative Differentiation Evidence: 2-(Spiro[2.2]pentan-1-ylidene)ethan-1-ol vs. Closest Analogs


Predicted LogP Reduction vs. Saturated Analog

The target compound containing an exocyclic olefin exhibits a lower predicted octanol–water partition coefficient than its fully saturated congener. According to Molaid, the target compound (CAS 138469-27-9) has a predicted LogP of 0.6, while the saturated analog 2-(spiro[2.2]pentan-1-yl)ethan-1-ol (CAS 118757-50-9) has a predicted LogP of 1.4 [1][2]. A second source (ChemSrc) reports LogP values of 1.089 for the target and 1.1689 for the saturated analog, both computed with different algorithms . Although the absolute magnitudes differ between prediction methods, the directional trend is consistent: the ylidene-bearing compound is more hydrophilic by approximately 0.08–0.8 log units.

Lipophilicity Physicochemical profiling Drug-likeness

Reduced Rotatable Bond Count vs. Saturated Analog

The target compound contains one rotatable bond (between the spiro core and the –CH2OH group), whereas the saturated analog possesses two rotatable bonds (the additional bond being the C–C single bond connecting the spiro ring to the ethanol chain) [1][2]. The exocyclic double bond in the target compound restricts rotation about the C(spiro)=C bond, effectively freezing the geometry of the ethanol moiety relative to the spiro core.

Conformational restriction Ligand efficiency Drug design

Exocyclic Olefin as a Discriminating Synthetic Handle Absent in the Saturated Analog

The target compound possesses an sp2-hybridized exocyclic carbon (ylidene) conjugated to the spiro[2.2]pentane system, as confirmed by its molecular formula (C7H10O, two degrees of unsaturation) and canonical SMILES (C1CC12CC2=CCO) [1]. In contrast, the saturated analog is fully sp3-hybridized (C7H12O, zero degrees of unsaturation excluding the rings) with SMILES C1CC12CC2CCO [2]. This structural distinction enables unique C=C bond chemistry—such as hydroboration, epoxidation, ozonolysis, and cross-metathesis—that is chemically impossible for the saturated compound [3].

Synthetic diversification Vinylogous chemistry Building-block versatility

Molecular Weight and Heavy Atom Efficiency: Incremental Reduction vs. Saturated Analog

The target compound has a molecular weight of 110.15 g/mol (C7H10O, 8 heavy atoms) [1], while the saturated analog has a molecular weight of 112.17 g/mol (C7H12O, 8 heavy atoms) [2]. The 2.02 Da reduction arises solely from the loss of two hydrogen atoms upon formal desaturation. Although the absolute difference is small, it contributes cumulatively to lead-likeness metrics in the context of fragment-based drug discovery, where every atom and Dalton counts toward efficiency indices.

Lead-likeness Fragment-based screening Physicochemical efficiency

Spiro[2.2]pentane Core: Conformational Rigidity and Exit-Vector Geometry Relative to Monocyclic and Acyclic Comparators

The spiro[2.2]pentane core is a dissymmetric, rigid scaffold that presents substituents along two orthogonal cyclopropane rings with a dihedral angle of approximately 90° and bond angles of ~60° within each ring [1][2]. This geometry produces well-defined exit vectors that can orient pharmacophoric elements in three-dimensional space more precisely than monocyclic cyclopropane rings (which present only one exit vector plane) or acyclic linkers such as ethyl or isopropyl groups [3]. The total strain energy of the spiropentane core (~63 kcal/mol) exceeds that of two isolated cyclopropane rings (~27.5 kcal/mol each, total ~55 kcal/mol) by approximately 8 kcal/mol, reflecting additional spiro-junction strain that further restricts conformational freedom [4].

Scaffold rigidity Exit vector geometry Bioisostere design

Highest-Confidence Application Scenarios for 2-(Spiro[2.2]pentan-1-ylidene)ethan-1-ol Based on Quantitative Evidence


Fragment Library Design Requiring Lower LogP and Reduced Rotatable Bond Count

When constructing a fragment screening library with favorable aqueous solubility, 2-(spiro[2.2]pentan-1-ylidene)ethan-1-ol may be selected over the saturated analog on the basis of its predicted LogP reduction (0.6 vs. 1.4 by Molaid prediction) and halved rotatable bond count (1 vs. 2) [1][2]. These combined differences yield a more lead-like fragment profile suitable for initial NMR- or SPR-based screening campaigns where low nonspecific binding is essential.

Vinylogous Diversification of Spiro[2.2]pentane Scaffolds via C=C Bond Functionalization

The exocyclic olefin in the target compound (absent in the saturated analog) provides a site for hydroboration, epoxidation, ozonolysis, or cross-metathesis . This allows downstream synthesis of libraries of spiro[2.2]pentane derivatives with varied functionality (diols, epoxides, amines) from a single building block, circumventing the need for de novo spiropentane construction for each derivative.

Conformationally Constrained Ligand Design for CCR5 and Glutamate Receptor Targets

The spiro[2.2]pentane scaffold has been employed as a dissymmetric, rigid scaffold in conformationally constrained glutamate analogues [3] and has been claimed in patents as a core motif for CCR5 chemokine receptor modulators [4]. While no quantitative IC50 or binding data for this specific compound against CCR5 were retrievable, preliminary pharmacological screening has indicated potential CCR5 antagonist activity [5], positioning 2-(spiro[2.2]pentan-1-ylidene)ethan-1-ol as a candidate starting material for structure–activity relationship (SAR) exploration in chemokine receptor programs.

Physicochemical Property Optimization in Lead Series Requiring Hydrophilicity Enhancement

For lead series where the saturated spiro[2.2]pentane-ethanol analog imparts excessive lipophilicity, the ylidene-bearing compound may serve as a direct replacement, lowering computed LogP by up to 0.8 log units without altering the heavy-atom count or topological polar surface area [1][2]. This property shift can be leveraged to improve calculated ligand efficiency metrics (e.g., LLE = pIC50 – LogP) without redesigning the core scaffold.

Quote Request

Request a Quote for 2-(Spiro[2.2]pentan-1-ylidene)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.